
4-Nitrophthalic acid
Overview
Description
4-Nitrophthalic acid, with the chemical formula C8H5NO6, is a compound known for its applications in various chemical processes. This solid, also referred to as 4-Nitrobenzene-1,2-dicarboxylic acid, is characterized by its nitro and carboxylic acid functional groups. It is commonly used as a precursor for the synthesis of dyes and pigments, as well as in the production of pharmaceuticals and agrochemicals .
Preparation Methods
4-Nitrophthalic acid can be synthesized through several methods:
Nitration of Phthalic Acid or Phthalic Anhydride: This method involves the nitration of phthalic acid or phthalic anhydride, followed by separation from the accompanying 3-nitrophthalic acid.
Hydrolysis of 4-Nitrophthalimide: In this method, 4-nitrophthalimide is added to a sodium hydroxide solution, heated to boiling, and then made acidic with concentrated nitric acid.
Green Chemistry Approach: Aromatic or aliphatic nitriles are dissolved in 1-butyl-3-methylimidazolium hydrogen sulfate and heated at 60-65°C.
Chemical Reactions Analysis
4-Nitrophthalic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form 4-nitrophthalic anhydride.
Reduction: The nitro group can be reduced to an amino group, forming 4-aminophthalic acid.
Common reagents and conditions used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea for substitution reactions. Major products formed from these reactions include 4-nitrophthalic anhydride, 4-aminophthalic acid, and 3,4-dihydropyrimidin-2(1H)-ones .
Scientific Research Applications
Pharmaceutical Applications
4-Nitrophthalic acid is utilized in the pharmaceutical industry for several purposes:
- Intermediate in Drug Synthesis : 4-NPA serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of compounds that exhibit anti-inflammatory and analgesic properties .
- Raman Spectroscopy : Recent studies have highlighted the use of modern Raman spectroscopic techniques for pharmaceutical analysis, where 4-NPA plays a role in quality control and drug formulation processes .
Material Science Applications
This compound is also significant in materials science:
- Corrosion Inhibitors : It is employed in the formulation of corrosion inhibitors. These inhibitors are crucial for protecting metals from oxidative damage, thus extending their lifespan in various applications .
- Synthesis of Organic Frameworks : 4-NPA has been used to create homochiral inorganic-organic frameworks, which are promising materials for catalysis and gas storage applications. For example, a study demonstrated its use in synthesizing a framework involving manganese and bipyridine ligands .
Analytical Chemistry
In analytical chemistry, this compound is recognized for its utility:
- HPLC Analysis : High-performance liquid chromatography (HPLC) methods employing 4-NPA have been developed for the separation and analysis of various compounds. This technique is essential for ensuring the purity and quality of chemical substances in research and industrial settings .
- Solubility Studies : Research has focused on the solubility equilibrium of 3- and 4-nitrophthalic acids in water, providing insights into their behavior in different solvents, which is critical for their application in formulations .
Case Study 1: Synthesis of Anti-inflammatory Agents
A notable case involved the synthesis of a novel anti-inflammatory agent using 4-NPA as a starting material. The compound was modified through several synthetic steps to enhance its therapeutic efficacy while maintaining safety profiles.
Case Study 2: Development of Corrosion Inhibitors
Another study focused on developing corrosion inhibitors based on 4-NPA derivatives. The research demonstrated that these inhibitors significantly reduced metal corrosion rates in saline environments, showcasing their potential application in marine and industrial settings.
Mechanism of Action
The mechanism by which 4-nitrophthalic acid exerts its effects involves its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The carboxylic acid groups can form esters or amides, which are important in various chemical processes. The molecular targets and pathways involved depend on the specific application, such as its use as a catalyst or precursor in synthesis reactions .
Comparison with Similar Compounds
4-Nitrophthalic acid can be compared with other similar compounds, such as:
3-Nitrophthalic Acid: Similar in structure but with the nitro group in a different position, leading to different chemical properties and reactivity.
4-Nitrobenzoic Acid: Lacks the second carboxylic acid group, making it less versatile in certain chemical reactions.
4-Nitrophthalonitrile: Contains a nitrile group instead of carboxylic acid groups, leading to different reactivity and applications.
This compound is unique due to its combination of nitro and carboxylic acid functional groups, which provide versatility in chemical reactions and applications.
Biological Activity
4-Nitrophthalic acid (4-NPA) is an aromatic compound that has garnered attention in various fields of research due to its biological activities. This article reviews the biological activity of 4-NPA, focusing on its antimicrobial properties, potential anticancer effects, and applications in drug synthesis and catalysis.
Chemical Structure and Properties
This compound is a nitro-substituted derivative of phthalic acid, characterized by the presence of a nitro group at the 4-position. Its chemical formula is , and it possesses two carboxylic acid groups that contribute to its reactivity and solubility in polar solvents.
Antimicrobial Activity
Research has demonstrated that 4-NPA exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against four human pathogenic microorganisms, including two fungal strains and two bacterial strains. The results indicated that 4-NPA displayed notable inhibitory effects, with Minimum Inhibitory Concentrations (MICs) varying based on the specific microorganism tested.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Candida albicans | 30 |
Aspergillus niger | 40 |
These findings suggest that 4-NPA could be a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, 4-NPA has been studied for its anticancer potential. A study conducted molecular docking studies alongside in vitro assays to assess its activity against cancer cell lines. The results indicated that 4-NPA could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
The following table summarizes the findings from various studies on the anticancer activity of 4-NPA:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 25 | Induction of apoptosis |
MCF-7 (breast cancer) | 30 | ROS generation |
A549 (lung cancer) | 35 | Cell cycle arrest |
These studies highlight the potential of 4-NPA as a lead compound for further development in cancer therapeutics .
Synthesis and Catalytic Applications
This compound has also been utilized as a catalyst in organic synthesis. Notably, it has been employed in the Biginelli reaction, which synthesizes dihydropyrimidinones under solvent-free conditions. This reaction not only showcases the utility of 4-NPA as a catalyst but also emphasizes its role in green chemistry by reducing solvent use.
The following table outlines the reaction conditions and yields achieved using 4-NPA as a catalyst:
Reaction Type | Conditions | Yield (%) |
---|---|---|
Biginelli Reaction | Solvent-free, room temp | 85 |
Esterification | Reflux in ethanol | 90 |
These applications underscore the versatility of 4-NPA in synthetic chemistry .
Case Studies
- Tuberculostatic Activity : A series of derivatives synthesized from this compound were evaluated for their tuberculostatic activity against Mycobacterium tuberculosis. One derivative showed an MIC of against sensitive strains, indicating promise for further development as an antituberculosis agent .
- Photocatalytic Applications : In a study focusing on photocatalytic CO2 reduction, a composite material incorporating this compound was developed, demonstrating enhanced efficiency under visible light irradiation. This application highlights its potential role in environmental remediation technologies .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-nitrophthalic acid in laboratory settings?
- Methodological Answer : Researchers must wear nitrile gloves, lab coats, and safety goggles to avoid skin and eye contact, as the compound is corrosive and causes severe irritation . Work should be conducted in a fume hood with adequate ventilation to minimize inhalation risks. In case of skin contact, immediately rinse with soap and water for 15 minutes and remove contaminated clothing. For spills, use inert absorbents and avoid dispersal into drains . Store in sealed containers in cool (<15°C), dark conditions, away from oxidizing agents .
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used to verify purity (>98.0% as per supplier specifications) . Melting point determination (165–167°C) and Fourier-Transform Infrared Spectroscopy (FT-IR) can confirm structural integrity. For crystalline samples, X-ray diffraction (XRD) provides additional validation .
Q. How should this compound derivatives be synthesized and isolated?
- Methodological Answer : Derivatives like 4NFA-P (a pyridine complex) are synthesized via solvent-mediated crystallization. Dissolve equimolar amounts of this compound and pyridine in ethanol, heat to 60°C, and slowly cool to induce crystal formation. Filter and dry under vacuum. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound complexes?
- Methodological Answer : For 4NFA-P (C₁₃H₁₀N₂O₆), collect diffraction data at 100 K using Cu-Kα radiation (λ = 1.5418 Å). Solve the structure via direct methods (e.g., SHELXT ) and refine with SHELXL . Key parameters include:
- Crystal System : Triclinic, space group P-1
- Unit Cell : a = 8.2455(3) Å, b = 8.5378(3) Å, c = 8.5726(3) Å; α = 87.866°, β = 84.095°, γ = 88.541° .
- Compare hydrogen-bonding metrics (e.g., O···N distances) to distinguish intra- vs. intermolecular interactions .
Q. How do crystallographic discrepancies between this compound derivatives inform polymorphism studies?
- Methodological Answer : Contrast the triclinic 4NFA-P (P-1) with monoclinic 3NFA-P (P2₁/n). Note differences in unit cell volume (599.74 ų vs. 1250.05 ų) and density (1.607 vs. 1.542 Mg/m³), which suggest packing efficiency variations due to nitro-group orientation . Use Mercury software to visualize Hirshfeld surfaces and quantify intermolecular contacts.
Q. What computational methods validate the electronic structure of this compound?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and calculate electrostatic potential surfaces. Compare theoretical IR spectra with experimental data to confirm functional group assignments. Analyze HOMO-LUMO gaps to predict reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
4-nitrophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBQXWXKPNIVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060581 | |
Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-27-5 | |
Record name | 4-Nitrophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Nitrophthalic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5395 | |
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Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 4-nitro- | |
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Record name | 4-nitrophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.288 | |
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Record name | 4-Nitrophthalic acid | |
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Retrosynthesis Analysis
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